(3S,4R)-4-(aminomethyl)piperidin-3-ol
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Overview
Description
cis-4-Aminomethyl-3-hydroxypiperidine: is a piperidine derivative, a six-membered heterocyclic compound containing one nitrogen atom and five carbon atoms. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydrogenation: One common method involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts.
Multistage Synthesis: Another approach is the enantioselective multistage synthesis, which includes key steps like azide reductive cyclization of aldehydes.
Industrial Production Methods: : Industrial production methods for cis-4-Aminomethyl-3-hydroxypiperidine typically involve large-scale hydrogenation processes and multistage synthesis techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: cis-4-Aminomethyl-3-hydroxypiperidine can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of metal catalysts such as palladium or platinum.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by others, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium or platinum catalysts.
Substitution: Halogens, nucleophiles.
Major Products
Oxidation: Formation of piperidinones.
Reduction: Formation of deoxygenated piperidine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: : cis-4-Aminomethyl-3-hydroxypiperidine is used as a building block in the synthesis of more complex piperidine derivatives, which are crucial in drug design and development .
Biology: : In biological research, this compound is used to study the effects of piperidine derivatives on biological systems, including their pharmacological activities .
Medicine: : It is involved in the development of pharmaceuticals, particularly those targeting neurological and psychiatric disorders due to its structural similarity to neurotransmitters .
Industry: : In the industrial sector, cis-4-Aminomethyl-3-hydroxypiperidine is used in the production of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of cis-4-Aminomethyl-3-hydroxypiperidine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It can modulate the activity of these receptors, leading to changes in neurotransmitter release and uptake, which in turn affects neurological functions .
Comparison with Similar Compounds
Similar Compounds
cis-1-Boc-4-aminomethyl-3-hydroxypiperidine: This compound has a similar structure but includes a tert-butyl carbamate protecting group.
3-Hydroxypiperidine-4-carboxylic acid: Another related compound used in similar synthetic applications.
Uniqueness: : cis-4-Aminomethyl-3-hydroxypiperidine is unique due to its specific configuration and functional groups, which make it particularly useful in the synthesis of biologically active molecules and pharmaceuticals .
Properties
Molecular Formula |
C6H14N2O |
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Molecular Weight |
130.19 g/mol |
IUPAC Name |
(3S,4R)-4-(aminomethyl)piperidin-3-ol |
InChI |
InChI=1S/C6H14N2O/c7-3-5-1-2-8-4-6(5)9/h5-6,8-9H,1-4,7H2/t5-,6-/m1/s1 |
InChI Key |
RQEXJRROGBIXMM-PHDIDXHHSA-N |
Isomeric SMILES |
C1CNC[C@H]([C@H]1CN)O |
Canonical SMILES |
C1CNCC(C1CN)O |
Origin of Product |
United States |
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